![molecular formula C13H15NS B1612814 4-Benzo[B]thiophen-3-YL-piperidine CAS No. 56839-05-5](/img/structure/B1612814.png)
4-Benzo[B]thiophen-3-YL-piperidine
Overview
Description
4-Benzo[B]thiophen-3-YL-piperidine is a heterocyclic compound that features a benzothiophene ring fused with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzo[B]thiophen-3-YL-piperidine typically involves the cyclization of appropriate precursors. One common method is the condensation reaction between a benzothiophene derivative and a piperidine derivative under specific conditions. For example, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are notable methods for preparing thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Benzo[B]thiophen-3-YL-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens and organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
Chemical Synthesis and Research
Building Block in Organic Chemistry
4-Benzo[B]thiophen-3-YL-piperidine serves as a versatile building block for synthesizing more complex organic molecules. Its structure allows for various functionalizations, making it useful in the development of new compounds with desired properties. For instance, it is utilized in the synthesis of derivatives that exhibit specific biological activities or improved pharmacological profiles .
Reactions and Mechanisms
The compound can undergo several chemical reactions:
- Oxidation : Converts the benzo[b]thiophene ring into sulfoxides or sulfones.
- Reduction : Can yield dihydrobenzo[b]thiophene derivatives.
- Substitution : The piperidine ring is amenable to nucleophilic substitution reactions.
These reactions highlight its utility in synthetic organic chemistry.
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines and possess significant antimicrobial effects against certain pathogens .
Mechanism of Action
The compound's mechanism of action may involve interactions with specific molecular targets, such as receptors or enzymes, modulating their activity. The benzo[b]thiophene ring can engage with hydrophobic pockets in proteins, while the piperidine moiety may form hydrogen bonds with amino acid residues, enhancing its biological activity.
Medicinal Applications
Pharmaceutical Development
this compound is being explored as a precursor for developing pharmaceutical agents targeting the central nervous system (CNS). Its structural characteristics make it suitable for creating ligands for CNS receptors, which could lead to new treatments for neurological disorders .
Case Study: Anticonvulsant Activity
A focused series of compounds derived from similar structures has been evaluated for their antiseizure properties. These studies have identified promising candidates that exhibit significant protective effects in animal models of epilepsy and neuropathic pain .
Industrial Applications
Organic Semiconductors
In the industrial sector, this compound is investigated for its potential use in developing materials with specific electronic properties. Its unique structure lends itself to applications in organic semiconductors, which are crucial for advancements in electronic devices such as OLEDs (organic light-emitting diodes) and organic photovoltaic cells .
Data Tables
Activity Type | Assessed Compounds | Results |
---|---|---|
Antimicrobial | Various derivatives | Significant inhibition observed |
Anticancer | Selected analogs | Inhibition of cancer cell proliferation |
Anticonvulsant | Derivatives tested | Protective effects in seizure models |
Mechanism of Action
The mechanism of action of 4-Benzo[B]thiophen-3-YL-piperidine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the intended application .
Comparison with Similar Compounds
Similar Compounds
Benzo[B]thiophene: A simpler analog with similar structural features.
Piperidine: A basic structure that forms part of the compound.
Thiophene Derivatives: Compounds with a thiophene ring, exhibiting similar chemical properties.
Uniqueness
4-Benzo[B]thiophen-3-YL-piperidine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
4-Benzo[B]thiophen-3-YL-piperidine is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClN
- Molecular Weight : 219.74 g/mol
- Structural Features : The compound features a benzo[b]thiophene moiety fused with a piperidine ring, which contributes to its unique biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It is being studied for its effectiveness against various bacterial strains, including multidrug-resistant organisms.
- Mechanism : The compound may act as an inhibitor of bacterial topoisomerases, essential enzymes for bacterial DNA replication and transcription .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Initial studies suggest that it may inhibit the growth of certain cancer cell lines.
- Case Study : In vitro assays demonstrated that derivatives of this compound can inhibit the activity of trypanothione reductase (TryR), a target in treating parasitic infections like those caused by Trypanosoma brucei and Leishmania species .
Neuropharmacological Effects
The compound is being investigated for potential neuropharmacological effects, particularly in relation to seizure disorders.
- Research Findings : In animal models, compounds similar to this compound showed anticonvulsant properties in various seizure models, indicating potential utility in treating epilepsy .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Ligand Activity : It may serve as a ligand for certain receptors or enzymes, modulating their activity through interactions with hydrophobic pockets and hydrogen bonding with amino acid residues.
Table: Summary of Biological Activities
Properties
IUPAC Name |
4-(1-benzothiophen-3-yl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NS/c1-2-4-13-11(3-1)12(9-15-13)10-5-7-14-8-6-10/h1-4,9-10,14H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUIVKOQVKOJGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CSC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617176 | |
Record name | 4-(1-Benzothiophen-3-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40617176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56839-05-5 | |
Record name | 4-Benzo[b]thien-3-ylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56839-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1-Benzothiophen-3-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40617176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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